Ethyl oxo[(2-oxoheptyl)amino]acetate
Description
Ethyl oxo[(2-oxoheptyl)amino]acetate (IUPAC: ethyl 2-[(2-oxoheptyl)amino]-2-oxoacetate) is a synthetic organic compound characterized by a central oxoacetate backbone substituted with a 2-oxoheptylamino group. Its molecular formula is C₁₁H₁₉NO₄, with a molecular weight of 253.28 g/mol. These analogs are frequently synthesized for applications in medicinal chemistry, agrochemicals, and materials science .
Properties
CAS No. |
89967-31-7 |
|---|---|
Molecular Formula |
C11H19NO4 |
Molecular Weight |
229.27 g/mol |
IUPAC Name |
ethyl 2-oxo-2-(2-oxoheptylamino)acetate |
InChI |
InChI=1S/C11H19NO4/c1-3-5-6-7-9(13)8-12-10(14)11(15)16-4-2/h3-8H2,1-2H3,(H,12,14) |
InChI Key |
ZQUZVQMNVSDRMP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)CNC(=O)C(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl oxo[(2-oxoheptyl)amino]acetate typically involves the esterification of an appropriate carboxylic acid with an alcohol in the presence of an acid catalyst. One common method is the reaction of 2-oxoheptanoic acid with ethyl oxoacetate in the presence of a strong acid like sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl oxo[(2-oxoheptyl)amino]acetate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of a strong acid or base. Acidic hydrolysis uses hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Reduction: Lithium aluminum hydride is commonly used as a reducing agent under anhydrous conditions.
Substitution: Nucleophilic substitution reactions often require a nucleophile like ammonia or an amine and are carried out under mild conditions to prevent decomposition.
Major Products
Hydrolysis: Produces 2-oxoheptanoic acid and ethanol.
Reduction: Produces the corresponding alcohols.
Substitution: Produces various amino derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl oxo[(2-oxoheptyl)amino]acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the production of fragrances, flavorings, and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl oxo[(2-oxoheptyl)amino]acetate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release active metabolites that interact with enzymes and receptors in biological systems. The amino group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs of ethyl oxo[(2-oxoheptyl)amino]acetate, highlighting substituent variations and their impact on physicochemical properties:
| Compound Name (IUPAC) | Molecular Formula | Molecular Weight (g/mol) | Substituent Group | Key Properties/Applications | References |
|---|---|---|---|---|---|
| Ethyl oxo[(tetrahydro-2-furanylmethyl)amino]acetate | C₁₀H₁₅NO₅ | 229.23 | Tetrahydrofuran-methyl | Enhanced solubility in polar solvents; used in heterocyclic synthesis | |
| Ethyl (3-fluoro-4-methylphenyl)aminoacetate | C₁₁H₁₂FNO₄ | 241.22 | 3-Fluoro-4-methylphenyl | Improved thermal stability; potential kinase inhibitor | |
| Ethyl oxo{[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]amino}acetate | C₉H₁₃N₃O₃S | 259.29 | Thiadiazole-isopropyl | Bioactive scaffold for antimicrobial agents | |
| Ethyl (2-methoxyphenyl)aminoacetate | C₁₁H₁₃NO₄ | 223.23 | 2-Methoxyphenyl | Pharmaceutical intermediate (e.g., urea derivatives) |
Key Observations:
- Aliphatic vs. Aromatic Substituents : Aliphatic chains (e.g., 2-oxoheptyl) may increase lipophilicity, enhancing membrane permeability in drug candidates. Aromatic substituents (e.g., 2-methoxyphenyl) introduce π-π stacking interactions, improving binding to biological targets .
- Heterocyclic Modifications : Thiadiazole or tetrahydrofuran groups introduce rigidity and polarity, influencing both solubility and metabolic stability .
Reactivity and Functionalization
- Hydrolysis Sensitivity : The oxoacetate ester group is prone to hydrolysis under alkaline conditions, generating carboxylic acid derivatives. This property is exploited in prodrug design .
- Nucleophilic Substitution: The amino group participates in condensation reactions with aldehydes or ketones, forming Schiff bases or urea derivatives (e.g., compound 24e in acts as a GLUT1 inhibitor precursor) .
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